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molecular formula C12H18N2O2<br>(CH3)2C6H7(CH3)(N=C=O)CH2N=C=O<br>C12H18N2O2 B1198615 Isophorone diisocyanate CAS No. 4098-71-9

Isophorone diisocyanate

Cat. No. B1198615
M. Wt: 222.28 g/mol
InChI Key: NIMLQBUJDJZYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206117B2

Procedure details

Into a 3-liter separable flask were put 2248 parts (2 mol) of dipentaerythritol acrylate (manufactured by Nippon Kayaku, trade name: KAYARAD DPHA), 222 parts (1 mol) of isophorone diisocyanate and 0.49 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.49 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and dipentaerythritol acrylate.
Name
dipentaerythritol acrylate
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][C:7]([CH2:20][OH:21])([CH2:10][O:11][CH2:12][C:13]([CH2:18][OH:19])([CH2:16][OH:17])[CH2:14][OH:15])[CH2:8][OH:9])(=[O:4])[CH:2]=[CH2:3].[O:22]=[C:23]=[N:24][CH:25]1[CH2:34][C:33]([CH3:36])([CH3:35])[CH2:32][C:27]([CH3:37])([CH2:28][N:29]=[C:30]=[O:31])[CH2:26]1.COC1C=CC(O)=CC=1.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:24][C:1]([O:5][CH2:6][CH3:7])=[O:4].[O:22]=[C:23]=[N:24][CH:25]1[CH2:34][C:33]([CH3:36])([CH3:35])[CH2:32][C:27]([CH3:37])([CH2:28][N:29]=[C:30]=[O:31])[CH2:26]1.[C:1]([O:5][CH2:6][C:7]([CH2:20][OH:21])([CH2:10][O:11][CH2:12][C:13]([CH2:18][OH:19])([CH2:16][OH:17])[CH2:14][OH:15])[CH2:8][OH:9])(=[O:4])[CH:2]=[CH2:3] |f:3.4.5,6.7|

Inputs

Step One
Name
dipentaerythritol acrylate
Quantity
2 mol
Type
reactant
Smiles
C(C=C)(=O)OCC(CO)(COCC(CO)(CO)CO)CO
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 3-liter separable flask were put
ADDITION
Type
ADDITION
Details
air was introduced into the liquid through a glass tube
CUSTOM
Type
CUSTOM
Details
to be 70° C
CUSTOM
Type
CUSTOM
Details
to be between 70 and 80° C.
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C=C)(=O)O.NC(=O)OCC
Name
Type
product
Smiles
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
Name
Type
product
Smiles
C(C=C)(=O)OCC(CO)(COCC(CO)(CO)CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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